REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]2[CH:18]=[C:17]([C:19](O)=[O:20])[C:16]([NH:22][C:23]3[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][CH:24]=3)=[CH:15][C:11]=2[C:12]([OH:14])=O)=[CH:5][CH:4]=1>O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]2[NH:9][C:10]3[C:11]([C:12](=[O:14])[C:5]=2[CH:4]=1)=[CH:15][C:16]1[NH:22][C:23]2[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][C:24]=2[C:19](=[O:20])[C:17]=1[CH:18]=3
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)NC1=C(C(=O)O)C=C(C(=C1)C(=O)O)NC1=CC=C(C=C1)OC
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Name
|
polyphosphoric acid
|
Quantity
|
10 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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to cool
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Type
|
CUSTOM
|
Details
|
precipitated out
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Type
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FILTRATION
|
Details
|
This was filtered off
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Type
|
WASH
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Details
|
washed with water and methanol
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried under vacuum over phosphorous pentoxide
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Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(C=C1)NC3=CC4=C(C=C3C2=O)NC5=C(C4=O)C=C(C=C5)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 948 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 101.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |